(S,R,S)-AHPC TFA

Catalog No.
S546739
CAS No.
M.F
C24H31F3N4O5S
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC TFA

Product Name

(S,R,S)-AHPC TFA

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C24H31F3N4O5S

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C22H30N4O3S.C2HF3O2/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;3-2(4,5)1(6)7/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);(H,6,7)/t16-,17+,19-;/m1./s1

InChI Key

SGNZARGJXDPTDJ-MSSRUXLCSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Protein degrader 1 TFA , VHL-7526 TFA; VHL-7526; VHL7526; VHL 7526 trifluoroacetic acid

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.C(=O)(C(F)(F)F)O

The exact mass of the compound Protein degrader 1 TFA is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S,R,S)-AHPC TFA, also known as VHL ligand 1 TFA or VH032-NH2 TFA, is a highly validated, small-molecule precursor used to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. Featuring a trans-3-hydroxyproline core that mimics the native HIF-1α substrate, it provides a critical primary amine handle for the modular attachment of crosslinkers in Proteolysis Targeting Chimera (PROTAC) synthesis [2]. Supplied as a trifluoroacetate (TFA) salt, this compound delivers superior solid-state stability and solubility in standard organic solvents compared to its free base counterpart, making it an optimal building block for high-throughput degrader discovery workflows .

Generic substitution in PROTAC precursor selection frequently leads to systemic failures in either synthesis or downstream biological performance. Substituting a VHL-recruiting ligand like (S,R,S)-AHPC TFA with a CRBN-recruiting immunomodulatory drug (IMiD) fundamentally alters the degrader's safety profile, as CRBN ligands inherently trigger the off-target degradation of zinc-finger transcription factors such as IKZF1 and IKZF3 [1]. Furthermore, attempting to use the (S,R,S)-AHPC free base instead of the TFA salt introduces high variability in precursor dissolution and increases the risk of oxidative degradation during long-term storage, compromising the reproducibility of parallel library synthesis . Finally, stereochemical genericization is impossible; utilizing diastereomers like (S,S,S)-AHPC results in a near-total loss of VHL binding affinity, rendering the resulting PROTACs biologically inert .

Precursor Solubility and Handling Stability

The physical form of the AHPC precursor directly impacts its utility in high-throughput chemical synthesis. The trifluoroacetate (TFA) salt form of (S,R,S)-AHPC exhibits rapid and complete dissolution in polar aprotic solvents like DMSO, whereas the free base can suffer from variable solubility and increased susceptibility to oxidative degradation . The ionic nature of the TFA salt stabilizes the solid-state structure, facilitating reproducible concentration control during combinatorial linker coupling .

Evidence DimensionStock Solution Reliability and Solid-State Stability
Target Compound DataImmediate clear solutions at ≥ 10 mM in DMSO with stable shelf life
Comparator Or Baseline(S,R,S)-AHPC free base exhibiting variable dissolution and higher aggregation risk
Quantified DifferenceSignificantly higher reproducibility in molarity for automated synthesis
ConditionsPreparation of 10-20 mM stock solutions in DMSO for PROTAC library generation

Procuring the TFA salt form eliminates workflow bottlenecks and concentration errors during the expensive and sensitive PROTAC conjugation steps.

Stereospecific VHL Binding Affinity

The interaction between the VHL E3 ligase and its ligands is strictly dependent on the stereochemistry of the hydroxyproline core. (S,R,S)-AHPC demonstrates high-affinity binding to the VCB complex, whereas its diastereomeric counterparts, such as (S,S,S)-AHPC, fail to engage the target effectively[1]. This stereospecificity ensures that PROTACs synthesized from (S,R,S)-AHPC TFA form productive ternary complexes without interference from inactive isomers .

Evidence DimensionVHL Binding Affinity (Kd)
Target Compound DataKd ~ 185 nM for VHL binding
Comparator Or Baseline(S,S,S)-AHPC (Negative Control) exhibiting >10,000 nM Kd
Quantified Difference>50-fold higher binding affinity for the (S,R,S) enantiomer
ConditionsSurface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) assay against purified VCB complex

Procuring the strictly controlled (S,R,S) enantiomer is mandatory to ensure the functional viability of the synthesized PROTACs, as off-target stereoisomers are biologically inactive.

E3 Ligase Neosubstrate Promiscuity Profile

A primary differentiator for selecting (S,R,S)-AHPC TFA over CRBN-based ligands (e.g., Pomalidomide) is the avoidance of intrinsic neosubstrate degradation. CRBN ligands possess a well-documented liability of degrading zinc-finger proteins, which can cause severe immunomodulatory side effects[1]. In contrast, VHL ligands like AHPC have a highly restricted, buried binding pocket that enforces a strict structural handshake, resulting in a significantly cleaner off-target proteomic profile .

Evidence DimensionOff-Target Neosubstrate Degradation
Target Compound DataMinimal to 0% degradation of IKZF1/3
Comparator Or BaselineCRBN ligands (IMiDs) causing >80% degradation of IKZF1/3
Quantified DifferenceNear-complete elimination of zinc-finger off-target degradation
ConditionsGlobal quantitative proteomics in PROTAC-treated cell lines

Buyers developing therapeutics with strict safety and toxicity requirements should prioritize VHL-based precursors to bypass the immunomodulatory liabilities inherent to CRBN ligands.

Cellular Permeability vs Native Peptide Ligands

Early VHL degraders utilized the native 7- to 10-mer peptide sequences of HIF-1α, which suffered from severe molecular weight penalties and poor cellular permeability [1]. The structure-guided development of the small-molecule (S,R,S)-AHPC core drastically reduced the topological polar surface area while enhancing binding affinity, enabling the generation of cell-permeable PROTACs capable of achieving nanomolar degradation concentrations (DC50) in live cells [2].

Evidence DimensionCellular Activity and Permeability
Target Compound DataHigh cell permeability supporting PROTAC DC50s in the low nanomolar range
Comparator Or BaselineHIF-1α peptidic ligands exhibiting poor permeability and minimal live-cell degradation
Quantified DifferenceOrders of magnitude improvement in intracellular degrader concentration
ConditionsLive-cell target degradation assays (e.g., BRD4 or BCR-ABL1 degradation)

Procurement of the small-molecule AHPC precursor is strictly required over peptidic alternatives to ensure the final PROTAC constructs can cross cell membranes and function in vivo.

High-Throughput PROTAC Library Synthesis

Because of its highly soluble TFA salt form and reactive primary amine, (S,R,S)-AHPC TFA is the ideal starting material for combinatorial chemistry workflows. It allows medicinal chemists to rapidly screen various PEG or alkyl linkers and target-binding ligands without facing dissolution bottlenecks or precursor degradation.

Development of Non-Immunomodulatory Degraders

In therapeutic programs where avoiding immune system interference is critical, (S,R,S)-AHPC TFA is preferred over CRBN-recruiting ligands. Its strict, buried binding pocket prevents the off-target degradation of zinc-finger transcription factors, providing a cleaner safety profile for the resulting PROTACs [1].

Solid Tumor Targeted Protein Degradation

VHL-based degraders synthesized from (S,R,S)-AHPC TFA are particularly well-suited for specific solid tumor microenvironments where VHL expression profiles are advantageous. This contrasts with CRBN-based degraders, which are often prioritized for hematological malignancies due to their specific tissue distribution [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

544.19672576 Da

Monoisotopic Mass

544.19672576 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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